



Application Note: Quantitative PCR Assay for Measuring JAK2 V617F Allele Burden

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Introduction

The Janus kinase 2 (JAK2) V617F mutation is a somatic gain-of-function mutation found in the majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF)[1][2]. This single nucleotide polymorphism (c.1849G>T) in exon 14 of the JAK2 gene leads to a valine to phenylalanine substitution at codon 617 within the pseudokinase domain[2][3]. This substitution results in constitutive activation of the JAK2 kinase, leading to uncontrolled cell growth and proliferation independent of cytokine stimulation[3][4].

The quantification of the JAK2 V617F allele burden, expressed as the percentage of mutant alleles relative to the total number of JAK2 alleles, is a valuable tool for the diagnosis, prognosis, and monitoring of treatment response in MPN patients[1][5][6]. A sensitive and accurate method for quantifying the allele burden is crucial for clinical research and drug development. This application note provides a detailed protocol for a quantitative real-time polymerase chain reaction (qPCR) assay to measure the JAK2 V617F allele burden.

Principle of the Method

This assay utilizes an allele-specific, probe-based qPCR methodology to quantify the number of copies of both the JAK2 V617F mutant allele and the wild-type (WT) JAK2 allele. The assay employs specific primers and fluorescently labeled probes (e.g., TaqMan® probes) that





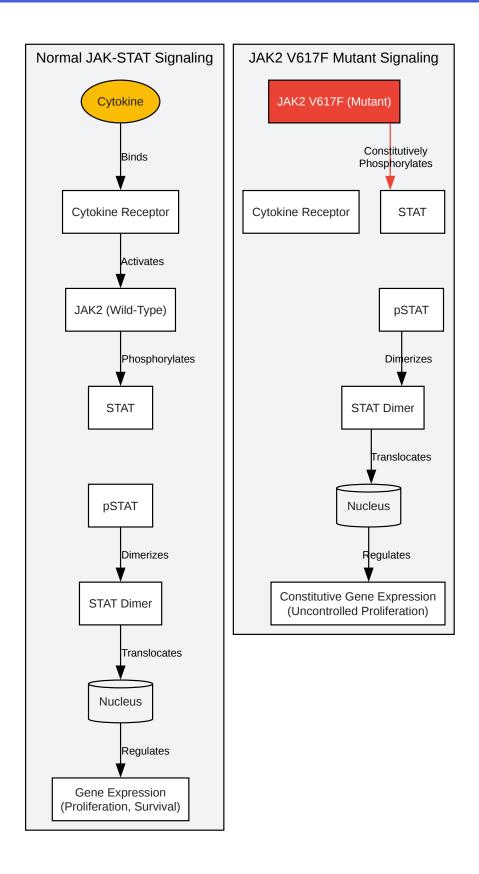


differentiate between the mutant and wild-type sequences[7][8]. The allele burden is determined by comparing the amount of mutant and wild-type DNA to a standard curve generated from well-characterized reference materials[9][10].

Signaling Pathway

The JAK2 V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway. In normal physiology, cytokine binding to its receptor induces a conformational change, bringing two JAK2 molecules into close proximity, allowing for their transphosphorylation and activation. Activated JAK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. The V617F mutation bypasses the need for cytokine binding, leading to constant signaling through this pathway, which promotes cell proliferation and survival[3][4][11].





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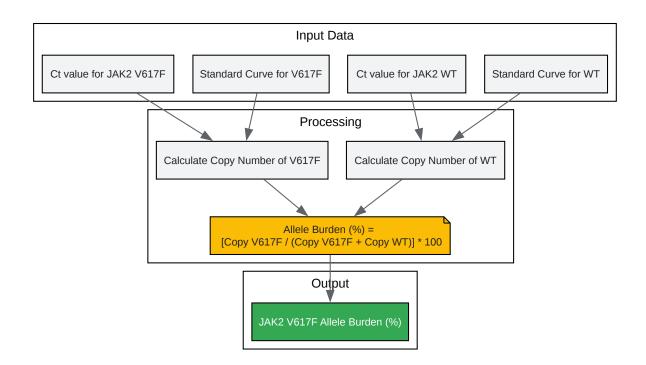
Caption: JAK-STAT signaling pathway in normal and JAK2 V617F mutated cells.



Experimental Workflow

The overall workflow for the quantitative measurement of JAK2 V617F allele burden involves several key steps, from sample collection to data analysis.





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Methodological & Application





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